Peptide RGD (GRGDNP)

Vue d'ensemble

Description

Le composé peptide arginine glycine acide aspartique (GRGDNP) est une courte séquence peptidique qui joue un rôle crucial dans l'adhésion cellulaire, la migration et la signalisation. Il a été identifié pour la première fois comme la séquence de reconnaissance minimale dans la fibronectine par Pierschbacher et Ruoslahti en 1984 . Cette séquence se retrouve dans les matrices extracellulaires adhésives de diverses cellules et est reconnue comme un motif commun de reconnaissance cellulaire . Le peptide a une forte affinité pour le récepteur intégrine hétérodimère transmembranaire αvβ3, qui est surexprimé sur l'endothélium néoplasique activé .

Applications De Recherche Scientifique

Le peptide arginine glycine acide aspartique (GRGDNP) a une large gamme d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme peptide modèle dans les études de synthèse et de modification des peptides.

Biologie : Joue un rôle dans les études d'adhésion cellulaire, de migration et de signalisation.

Médecine : Utilisé dans les systèmes de délivrance de médicaments ciblés, en particulier en chimiothérapie, où il améliore la capacité de ciblage des nanovecteurs vers les récepteurs intégrines des cellules cancéreuses

Industrie : Employé dans le développement de biomatériaux pour l'ingénierie tissulaire et la médecine régénérative.

Mécanisme d'action

Le mécanisme d'action du peptide arginine glycine acide aspartique (GRGDNP) implique son interaction avec les récepteurs intégrines, en particulier l'intégrine αvβ3 . Le peptide se lie à ces récepteurs, inhibant leur interaction avec la matrice extracellulaire (ECM). Cette liaison favorise l'apoptose par l'activation de changements conformationnels qui améliorent l'activation de la pro-caspase-3 et l'autotraitement . Le peptide joue également un rôle crucial dans l'adhésion cellulaire, la migration, la croissance et la différenciation .

Mécanisme D'action

Target of Action

The primary target of the RGD peptide (GRGDNP) is the integrin receptor , specifically the α5β1 integrin receptor . Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The α5β1 integrin receptor is overexpressed on activated neoplastic endothelium .

Mode of Action

RGD peptide (GRGDNP) functions as an inhibitor of integrin-ligand interactions . It competitively inhibits the binding of α5β1 integrin with the extracellular matrix (ECM) . This interaction triggers conformational changes that enhance the activation and autoprocessing of pro-caspase-3 , a key enzyme in the apoptosis pathway .

Biochemical Pathways

The RGD peptide (GRGDNP) affects the apoptosis pathway . By enhancing the activation of pro-caspase-3, it promotes apoptosis, a process of programmed cell death . This action is particularly relevant in the context of cancer therapy, where promoting apoptosis in cancer cells can help control the growth and spread of tumors .

Result of Action

The primary result of the action of RGD peptide (GRGDNP) is the induction of apoptosis . By blocking the interaction between α5β1 integrin and the ECM, it triggers changes that lead to the activation of pro-caspase-3 . The activation of this enzyme then initiates the process of apoptosis, leading to cell death .

Action Environment

The action, efficacy, and stability of RGD peptide (GRGDNP) can be influenced by various environmental factors. For instance, the overexpression of α5β1 integrin on activated neoplastic endothelium can enhance the peptide’s targeting ability Additionally, the peptide’s efficacy may be influenced by the tumor microenvironment, including factors such as pH, temperature, and the presence of various enzymes

Analyse Biochimique

Biochemical Properties

The RGD peptide (GRGDNP) is involved in several biochemical reactions, primarily through its interaction with integrin receptors. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The RGD peptide binds specifically to integrins such as αvβ3, αvβ5, and α5β1, which are overexpressed in various cancer cells and activated endothelial cells. This binding is crucial for cell adhesion, migration, and signaling. The interaction between the RGD peptide and integrins involves the recognition of the RGD sequence by the integrin’s ligand-binding domain, leading to conformational changes that activate intracellular signaling pathways .

Cellular Effects

The RGD peptide (GRGDNP) has significant effects on various cell types and cellular processes. It influences cell adhesion, migration, proliferation, and apoptosis. By binding to integrin receptors, the RGD peptide can activate signaling pathways such as the focal adhesion kinase (FAK) pathway, which is involved in cell survival and migration. Additionally, the RGD peptide can induce apoptosis in certain cell types by promoting the activation of pro-caspase-3 and its subsequent autoprocessing . This peptide also affects gene expression and cellular metabolism by modulating integrin-mediated signaling pathways.

Molecular Mechanism

The molecular mechanism of action of the RGD peptide (GRGDNP) involves its binding to integrin receptors on the cell surface. This binding triggers conformational changes in the integrin, leading to the activation of intracellular signaling cascades. The RGD peptide competitively inhibits the binding of natural ligands to integrins, thereby modulating cell adhesion and migration. Additionally, the RGD peptide can induce apoptosis by enhancing the activation of pro-caspase-3 through conformational changes . These molecular interactions highlight the peptide’s role in regulating cellular functions and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the RGD peptide (GRGDNP) can vary over time. The stability and degradation of the peptide are critical factors that influence its long-term effects on cellular function. Studies have shown that the RGD peptide can maintain its activity for extended periods under controlled conditions. Its stability may be affected by factors such as temperature, pH, and enzymatic degradation . Long-term exposure to the RGD peptide has been observed to influence cell adhesion, migration, and apoptosis, with potential implications for tissue engineering and cancer therapy.

Dosage Effects in Animal Models

The effects of the RGD peptide (GRGDNP) in animal models are dose-dependent. At lower doses, the peptide can enhance cell adhesion and migration, promoting tissue repair and regeneration. At higher doses, the RGD peptide may induce apoptosis and inhibit cell proliferation, leading to potential toxic or adverse effects . These dosage effects highlight the importance of optimizing the concentration of the RGD peptide for therapeutic applications to achieve the desired outcomes without causing harm.

Metabolic Pathways

The RGD peptide (GRGDNP) is involved in various metabolic pathways, primarily through its interaction with integrin receptors. Upon binding to integrins, the peptide can modulate signaling pathways that regulate cellular metabolism, including the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways . These interactions can influence metabolic flux and the levels of metabolites within the cell, affecting processes such as cell growth, differentiation, and apoptosis.

Transport and Distribution

The transport and distribution of the RGD peptide (GRGDNP) within cells and tissues are mediated by its interaction with integrin receptors. Once bound to integrins, the peptide can be internalized and transported to various cellular compartments. This process is facilitated by endocytosis, where the peptide-receptor complex is engulfed by the cell membrane and transported into the cell . The distribution of the RGD peptide within tissues is influenced by factors such as receptor expression levels and the presence of extracellular matrix components.

Subcellular Localization

The subcellular localization of the RGD peptide (GRGDNP) is primarily determined by its binding to integrin receptors on the cell surface. Upon binding, the peptide can be internalized and localized to specific cellular compartments, such as endosomes and lysosomes . This localization is crucial for the peptide’s activity and function, as it allows the peptide to interact with intracellular signaling molecules and modulate cellular processes. Post-translational modifications and targeting signals may also play a role in directing the peptide to specific subcellular locations.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du peptide arginine glycine acide aspartique (GRGDNP) est généralement réalisée en utilisant la synthèse peptidique en phase solide (SPPS). Cette méthode implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide . Le processus comprend les étapes suivantes :

Fixation du premier acide aminé : Le premier acide aminé, protégé au niveau du groupe amine, est fixé à la résine.

Déprotection : Le groupe protecteur sur le groupe amine est éliminé pour permettre le couplage de l'acide aminé suivant.

Couplage : L'acide aminé suivant, également protégé au niveau du groupe amine, est couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence peptidique souhaitée soit obtenue.

Clivage : Le peptide est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle

En milieu industriel, la production du peptide arginine glycine acide aspartique (GRGDNP) peut être mise à l'échelle en utilisant des synthétiseurs peptidiques automatisés qui suivent les mêmes principes que le SPPS. Ces machines peuvent gérer plusieurs cycles de synthèse simultanément, ce qui augmente l'efficacité et le rendement .

Analyse Des Réactions Chimiques

Types de réactions

Le peptide arginine glycine acide aspartique (GRGDNP) subit principalement des réactions typiques des peptides, notamment :

Hydrolyse : Dégradation des liaisons peptidiques en présence d'eau.

Oxydation : Oxydation des chaînes latérales des acides aminés, en particulier des résidus de méthionine et de cystéine.

Réduction : Réduction des ponts disulfures dans les résidus de cystéine.

Substitution : Réactions de substitution impliquant les chaînes latérales des acides aminés.

Réactifs et conditions courants

Hydrolyse : Conditions acides ou basiques, souvent en utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium.

Oxydation : Peroxyde d'hydrogène ou d'autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou d'autres agents réducteurs.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des fragments peptidiques plus petits (à partir de l'hydrolyse), des acides aminés oxydés (à partir de l'oxydation) et des peptides réduits (à partir de la réduction).

Comparaison Avec Des Composés Similaires

Le peptide arginine glycine acide aspartique (GRGDNP) est unique par sa forte affinité pour les récepteurs intégrines et sa capacité à promouvoir l'apoptose par des voies moléculaires spécifiques . Des composés similaires comprennent d'autres peptides RGD et des peptides liant les intégrines, tels que :

Cyclo(RGDfK) : Un peptide cyclique avec une stabilité et une affinité de liaison accrues.

Peptides RGD linéaires : Des variantes de la séquence RGD avec différentes compositions d'acides aminés.

iRGD (RGD internalisant) : Un peptide qui se lie non seulement aux récepteurs intégrines, mais pénètre également dans les tissus tumoraux.

Ces composés similaires partagent la capacité de se lier aux récepteurs intégrines, mais diffèrent par leur stabilité, leur affinité de liaison et leurs applications spécifiques.

Propriétés

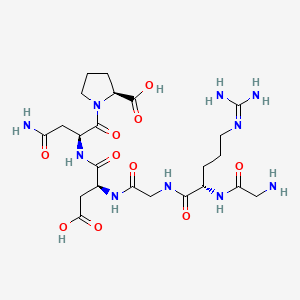

IUPAC Name |

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAHAVYVGPRZJU-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

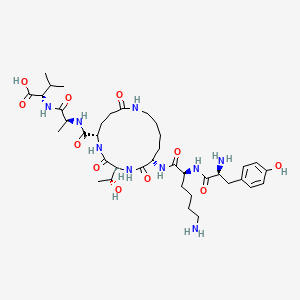

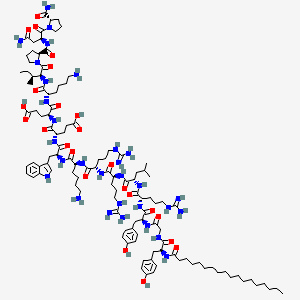

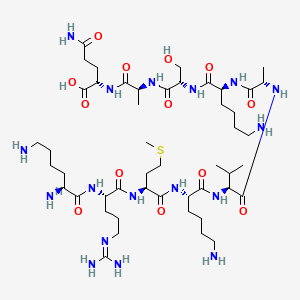

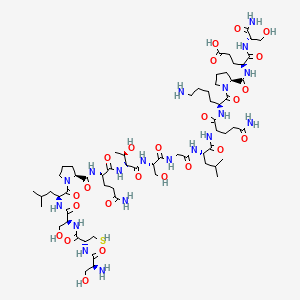

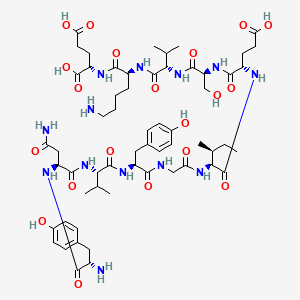

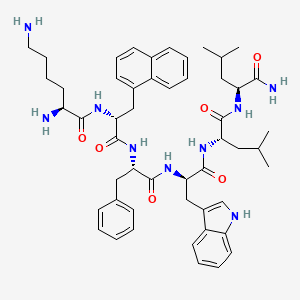

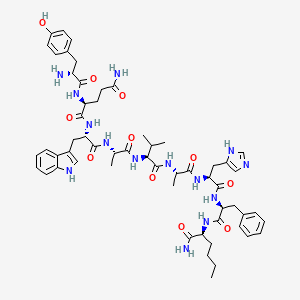

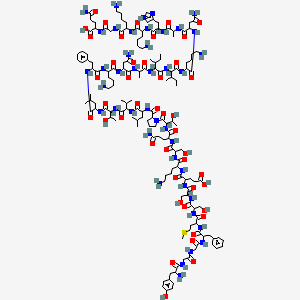

Feasible Synthetic Routes

A: GRGDNP primarily targets integrins, specifically α5β1 integrin, which are transmembrane receptors involved in cell adhesion and signaling. [, ] By binding to these integrins, GRGDNP can interfere with their normal function. For instance, in cardiac muscle cells, GRGDNP binding to α5β1 integrin has been shown to decrease contractile force, potentially through modulation of intracellular calcium levels and myofilament activation, a process influenced by PKCε. [, ]

ANone:

ANone: Research suggests potential therapeutic applications of GRGDNP in various areas:

A: While the provided research doesn't explicitly address GRGDNP's stability, peptides in general can be susceptible to degradation. Research suggests exploring different formulations like lyophilisates, liquid buffers, or even incorporating GRGDNP into artificial mother milk for improved stability and delivery. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.